
N-(4-bromo-2-fluorophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound of interest is part of a broader class of compounds known for their potential in various pharmacological and material science applications. These compounds often feature a dihydropyridine core, a structure of significant interest due to its versatility and reactivity, which allows for the synthesis of a wide range of derivatives with varied biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical processes, including the formation of dihydropyridine rings through condensation reactions, followed by functionalization with various substituents to achieve the desired chemical properties. The synthesis process often aims at optimizing yield, purity, and the selective introduction of functional groups (Schroeder et al., 2009; Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by X-ray crystallography, revealing intricate details of the molecular geometry, including bond lengths, angles, and the spatial arrangement of the substituents. These structures often exhibit hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Shu & Long, 2023).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include nucleophilic substitution, amide formation, and halogenation, depending on the substituents present in the compound. These reactions are crucial for further modifying the compound's structure to enhance its desired properties, such as solubility, stability, and reactivity towards specific biological targets or chemical environments.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for determining the compound's applicability in various fields. These properties are influenced by the nature and position of substituents on the dihydropyridine ring, dictating the compound's behavior in biological systems or during chemical reactions (Anuradha et al., 2014).
Aplicaciones Científicas De Investigación
Met Kinase Inhibition
Compounds with structures similar to the one have been identified as potent and selective inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, demonstrating their potential in cancer therapeutics (Schroeder et al., 2009).
Antimicrobial and Antibiofilm Properties
Another area of application is in the development of antimicrobial and antibiofilm agents. Thiourea derivatives, which share a resemblance to the compound in discussion, have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming capabilities. This indicates the potential use of such compounds in combating bacterial infections and biofilm-associated diseases (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activities
The structure of N-(4-bromo-2-fluorophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggests potential neurological applications, as similar compounds have been investigated for their anticonvulsant properties. For example, enaminones, which are structurally related, have been studied for their efficacy in treating epilepsy, highlighting the potential of such compounds in neuropharmacology (Kubicki, Bassyouni, & Codding, 2000).
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClFN2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDLYNLDIVASJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)
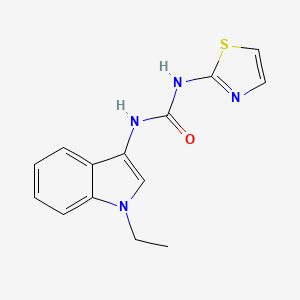
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)
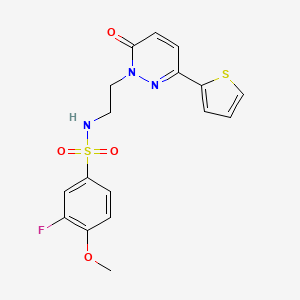
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
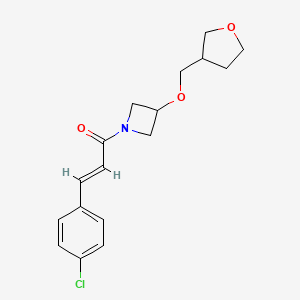
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
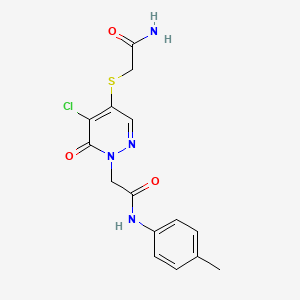
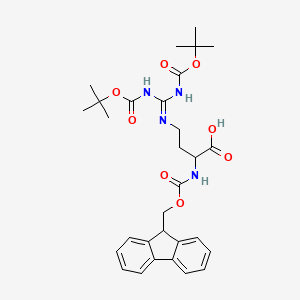
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)